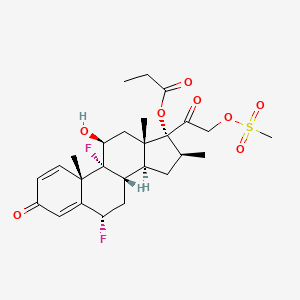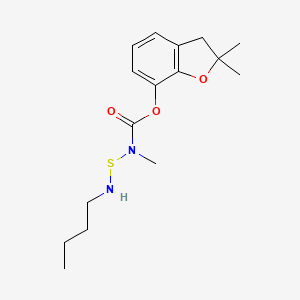
2,2'-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine] is a chemical compound with the molecular formula C19H22N6 and a molecular weight of 334.418 g/mol . This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
The synthesis of 2,2’-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine] typically involves the reaction of 1-methyl-1H-benzimidazole with 1,3-dibromopropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
2,2’-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2,2’-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine] has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine] involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, leading to the modulation of biological processes. The compound may inhibit the activity of certain enzymes or bind to specific receptors, thereby exerting its biological effects .
Comparación Con Compuestos Similares
2,2’-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine] can be compared with other benzimidazole derivatives such as:
1,3-Dibenzylbenzimidazole: Similar in structure but with different substituents, leading to variations in biological activity.
1,3-Dimethylbenzimidazole: Another derivative with distinct properties and applications.
1,3-Diphenylbenzimidazole: Known for its unique chemical and biological characteristics.
Propiedades
Fórmula molecular |
C19H22N6 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2-[3-(5-amino-1-methylbenzimidazol-2-yl)propyl]-1-methylbenzimidazol-5-amine |
InChI |
InChI=1S/C19H22N6/c1-24-16-8-6-12(20)10-14(16)22-18(24)4-3-5-19-23-15-11-13(21)7-9-17(15)25(19)2/h6-11H,3-5,20-21H2,1-2H3 |
Clave InChI |
LFSQICCVDIAHQT-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)N)N=C1CCCC3=NC4=C(N3C)C=CC(=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride](/img/structure/B13409059.png)


![(7S,9S)-7-[(2S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B13409085.png)
![2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid](/img/structure/B13409088.png)




![(8R,9S,13S,14S)-2,3-dihydroxy-6-(6-imino-7H-purin-3-yl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13409120.png)
